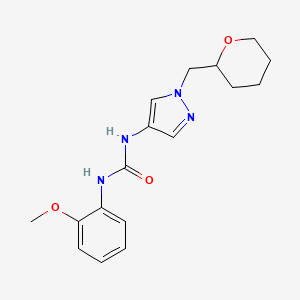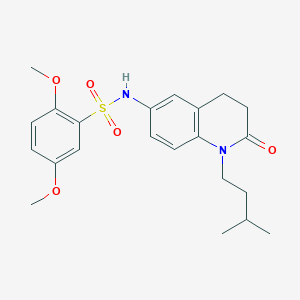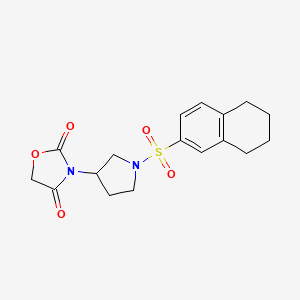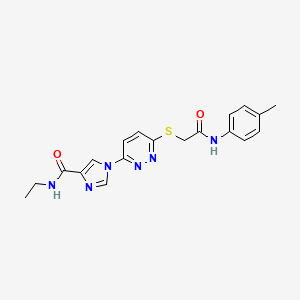![molecular formula C17H17NO4S B2998907 dimethyl 5-(3-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 339113-00-7](/img/structure/B2998907.png)
dimethyl 5-(3-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Dimethyl 5-(3-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate” is a chemical compound . It’s a pyrazole-bearing compound known for its diverse pharmacological effects .
Synthesis Analysis
Pyrazole-bearing compounds, including this one, are synthesized using hydrazine-coupled pyrazoles. The structures of these compounds are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The structure of this compound was investigated in low-temperature noble gas matrixes (Ar, Kr, Xe), amorphous solid, and the crystalline state by infrared spectroscopy and computational methods . The geometry of its conformers is defined by the orientation of two methyl ester groups, which may adopt pseudo-trans or pseudo-cis positions in relation to the pyrrolo-thiazole system .Chemical Reactions Analysis
The compound is part of a class of pyrrolo[1,2-c]thiazole derivatives that are known for their reactivity as precursors of new reactive intermediates such as azafulvenium methides, thiocarbonyl ylides, and azomethine ylides .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including the compound , have been found to exhibit potent antioxidant activity . This makes them valuable in the development of drugs and treatments aimed at combating oxidative stress, which is implicated in various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders .
Antimicrobial Activity
Thiazole compounds have demonstrated significant antimicrobial activity . This includes activity against a variety of bacteria and fungi, making these compounds potential candidates for the development of new antimicrobial drugs .
Anti-Inflammatory Activity
Thiazole derivatives have been found to possess anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease .
Antiviral Activity
Thiazole compounds have shown promise in the field of antiviral drug development . For instance, the antiretroviral drug Ritonavir contains a thiazole ring .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been found to exhibit antitumor and cytotoxic activities . This suggests potential applications in cancer treatment, with the possibility of developing new anticancer drugs .
Neuroprotective Activity
Thiazole compounds have demonstrated neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative disorders such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis .
Anticonvulsant Activity
Thiazole derivatives have been found to possess anticonvulsant properties . This suggests potential applications in the treatment of seizure disorders such as epilepsy .
Diuretic Activity
Thiazole compounds have shown diuretic activity . This suggests potential applications in the treatment of conditions that benefit from increased urine production, such as hypertension and certain types of heart failure .
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that related pyrazole derivatives have shown to interact with their targets, leading to significant antileishmanial and antimalarial activities .
Biochemical Pathways
Related pyrazole derivatives have been shown to impact the life cycle of leishmania and plasmodium species, which are the causative agents of leishmaniasis and malaria, respectively .
Result of Action
Related pyrazole derivatives have demonstrated significant antileishmanial and antimalarial activities .
properties
IUPAC Name |
dimethyl 5-(3-methylphenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-10-5-4-6-11(7-10)15-14(17(20)22-3)13(16(19)21-2)12-8-23-9-18(12)15/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMDSFGTRLGKHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=C3N2CSC3)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-5-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2998827.png)
![1-(3,4-dimethylphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2998828.png)
![1-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2998831.png)




![3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide](/img/structure/B2998839.png)
![1-[2-Methoxy-5-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride](/img/structure/B2998840.png)
![N-(4-chlorophenyl)-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2998841.png)


![(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2998846.png)
![2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2998847.png)